1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
Properties
IUPAC Name |
4-methyl-6-(4-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-4-9-23-16(24)14-15(20(3)18(23)25)19-17-21(10-11-22(14)17)13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGSNMRURXIPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a member of the imidazopurine class of compounds, which have garnered interest due to their potential biological activities. This article will focus on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups that contribute to its biological activity. The imidazopurine core is essential for its interaction with various biological targets. The presence of a methyl group and a propyl chain enhances its lipophilicity, potentially affecting its bioavailability and receptor interactions.
Structural Formula
Key Functional Groups
- Imidazopurine Core : Central to its biological activity.
- Methyl and Propyl Substituents : Influence pharmacokinetic properties.
Antiviral Properties
Research indicates that imidazopurines exhibit antiviral effects by inhibiting viral replication. Specifically, studies have shown that derivatives of imidazopurine can act as inhibitors of the enzyme inosine monophosphate dehydrogenase (IMPDH) , crucial for guanine nucleotide synthesis in viruses. This mechanism has been observed with similar compounds in various studies .
Antidepressant Activity
Recent investigations have highlighted the potential antidepressant effects of related imidazopurine compounds through modulation of the serotonin 5-HT1A receptor . For instance, studies demonstrated that certain derivatives exhibited partial agonist activity at this receptor, leading to antidepressant-like effects in animal models . The specific compound may share similar properties due to structural similarities.
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Agonism : Interaction with serotonin receptors may result in mood-enhancing effects.
- Enzyme Inhibition : Inhibition of IMPDH could reduce viral load in infected cells.
- Modulation of Neurotransmitter Systems : Potential effects on neurotransmitter levels could contribute to mood regulation.
Study 1: Antidepressant-Like Effects
In a study assessing two novel imidazopurine derivatives (AZ-853 and AZ-861), both showed significant antidepressant-like activity in forced swim tests. The study concluded that these effects were mediated by 5-HT1A receptor activation, suggesting that similar compounds might exhibit comparable benefits .
Study 2: Antiviral Activity Assessment
Another investigation focused on the antiviral properties of imidazopurines against various viruses. The findings indicated that certain derivatives significantly inhibited viral replication in vitro. The mechanism was primarily through IMPDH inhibition, highlighting the therapeutic potential of this class against viral infections .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Structure Similarity | Biological Activity | Notable Effects |
|---|---|---|---|
| AZ-853 | High | Antidepressant | Significant mood improvement |
| AZ-861 | Moderate | Antidepressant | Stronger agonistic action |
| Other Imidazopurines | Variable | Antiviral | Reduced viral replication |
Scientific Research Applications
Overview
1-Methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a complex organic compound with significant potential in various scientific fields. Its unique structure and properties make it a candidate for applications in medicinal chemistry, pharmacology, and materials science.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Studies have shown that derivatives of imidazo[2,1-f]purines exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival.
- Anti-inflammatory Properties : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases or psychiatric disorders.
Biochemical Research
The compound is utilized in biochemical studies to understand its interactions with biomolecules:
- Enzyme Inhibition Studies : It has been tested as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which are crucial in cell cycle regulation and signal transduction.
- Receptor Binding Studies : Interaction with adenosine receptors has been explored through molecular docking studies, providing insights into how structural modifications can enhance binding affinity and selectivity.
Material Science
The unique properties of this compound allow for its use in developing novel materials:
- Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Sensors : The compound's ability to undergo specific chemical reactions can be harnessed in the design of sensors for detecting biological molecules or environmental pollutants.
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer properties of imidazo[2,1-f]purine derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of specific substituents on the purine core that enhance biological activity.
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotective effects revealed that modifications to the imidazo[2,1-f]purine structure could lead to compounds with reduced neurotoxicity while maintaining efficacy against neurodegenerative markers. This study used animal models to assess behavioral changes and biochemical markers post-treatment.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 1-methyl-8-(4-methylphenyl)-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione to ensure optimal purity and yield?
- Methodological Answer : Synthesis requires multi-step optimization, including temperature control (e.g., 50–80°C for cyclization), solvent selection (e.g., dichloromethane or ethanol for solubility), and catalysts to enhance reaction efficiency. Purification via column chromatography or recrystallization is critical to isolate the compound from byproducts. Industrial-scale synthesis may employ continuous flow chemistry to improve reproducibility .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight and formula. Infrared (IR) spectroscopy identifies functional groups like carbonyls (1700–1750 cm⁻¹) and aromatic C-H stretches. X-ray crystallography may resolve ambiguous structural features .
Q. How do substituents like the 4-methylphenyl group influence the compound’s physicochemical properties?
- Methodological Answer : The 4-methylphenyl group enhances lipophilicity, improving membrane permeability, while the propyl chain at position 3 modulates solubility in polar solvents. Substituent positioning on the imidazopurine core directly impacts electronic effects, altering reactivity in nucleophilic/electrophilic reactions .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s interaction with target enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like kinases or polymerases. Quantum mechanical calculations (DFT) assess electronic interactions at active sites, while molecular dynamics simulations evaluate stability of ligand-receptor complexes over time. These models prioritize structural modifications (e.g., methyl group additions) to enhance binding .
Q. What strategies resolve discrepancies in biological activity data across different in vitro studies?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, serum content) or cell line variability. Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC₅₀). Meta-analysis of structural analogs can identify trends in substituent-activity relationships .
Q. What methodologies assess the compound’s metabolic stability in preclinical models?
- Methodological Answer : Use liver microsomes or hepatocyte incubations to measure metabolic half-life (t₁/₂). LC-MS/MS quantifies parent compound degradation and metabolite formation. CYP450 inhibition assays identify enzyme interactions, while in vivo PK studies in rodents track bioavailability and clearance rates .
Q. How to design structure-activity relationship (SAR) studies focusing on the imidazopurine core?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., halogens at position 8, alkyl chains at position 3). Test analogs in enzyme inhibition assays (e.g., IC₅₀ for kinases) and correlate results with computed descriptors (e.g., logP, polar surface area). Cluster analysis identifies critical substituents for activity .
Q. What experimental approaches elucidate the compound’s mechanism of action via enzyme inhibition?
- Methodological Answer : Kinase profiling panels (e.g., Eurofins KinaseScan) identify primary targets. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while stopped-flow kinetics measures inhibition constants (Kᵢ). CRISPR-mediated gene knockout in cell lines confirms target relevance to observed phenotypes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
